molecular formula C14H16O8S4Zn B12054602 Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc

Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc

Katalognummer: B12054602
Molekulargewicht: 505.9 g/mol
InChI-Schlüssel: WKAMIZOWZDXOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc is a complex organozinc compound with the molecular formula C14H14O8S4Zn and a molecular weight of 503.9 g/mol . This compound is characterized by the presence of phenylsulfonyl groups, which are known for their electron-withdrawing properties, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc typically involves the reaction of phenylsulfonylmethyl sulfone with zinc salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in various fields .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenylsulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Bis((((phenylsulfonyl)methyl)sulfinyl)oxy)zinc exerts its effects involves the interaction of the phenylsulfonyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The zinc ion plays a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the zinc ion in this compound imparts unique reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C14H16O8S4Zn

Molekulargewicht

505.9 g/mol

IUPAC-Name

benzenesulfonylmethanesulfinic acid;zinc

InChI

InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);

InChI-Schlüssel

WKAMIZOWZDXOQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CS(=O)O.C1=CC=C(C=C1)S(=O)(=O)CS(=O)O.[Zn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.